

Validating [11C]LY2795050 PET: A Comparative Guide to Blocking Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Positron Emission Tomography (PET) imaging with the radiotracer [11C]**LY2795050**, with a focus on its validation through blocking studies. We present supporting experimental data, detailed methodologies, and visualizations to aid in the understanding and application of this technology for kappa-opioid receptor (KOR) research.

Introduction to [11C]LY2795050

[11C]LY2795050 is a novel, selective antagonist radiotracer for PET imaging of the KOR.[1][2] The KOR system is implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance abuse disorders.[2][3] Accurate in vivo quantification of KOR is crucial for understanding its role in these conditions and for the development of novel therapeutics. Blocking studies are essential for validating the specificity of a new radiotracer, demonstrating that it binds to the intended target and that this binding can be displaced by other compounds acting at the same receptor.

Performance of [11C]LY2795050 in Blocking Studies

Blocking studies have demonstrated that [11C]**LY2795050** is a highly selective and suitable tracer for imaging KOR in both non-human primates and humans.[1][2][4][5] The tracer exhibits favorable pharmacokinetic properties, including rapid brain uptake and a distribution pattern consistent with the known density of KOR in the brain.[2][6]





Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo blocking studies validating [11C]LY2795050.

Table 1: In Vitro Binding Affinity and Selectivity of LY2795050

Receptor	Binding Affinity (Ki, nM)	Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)	0.72[2][5][7]	-
Mu-Opioid Receptor (MOR)	25.8[1][5]	36-fold[5]
Delta-Opioid Receptor (DOR)	153[8]	212.5-fold

Table 2: In Vivo Validation of [11C]LY2795050 in Rhesus Monkeys

Parameter	Value	Description
ED50 at KOR	15.6 μg/kg[1][5][9]	Dose of unlabeled LY2795050 required to occupy 50% of KOR.
ED50 at MOR	119 μg/kg[1][5][9]	Dose of unlabeled LY2795050 required to occupy 50% of MOR.
In Vivo Selectivity (MOR:KOR)	7.6[1][5][9]	Ratio of ED50 values, indicating in vivo preference for KOR.

Table 3: Receptor Occupancy of LY2456302 Measured with [11C]LY2795050 PET in Humans

Parameter	Value
Maximum Occupancy (rmax)	93%[4][10]
IC50	0.58 - 0.65 ng/mL[4][10]



Experimental Protocols In Vivo Blocking Studies in Rhesus Monkeys

These studies aimed to determine the in vivo selectivity of [11C]LY2795050.

- Animal Preparation: Rhesus monkeys underwent PET scans.
- Radiotracer Injection: A bolus of [11C]LY2795050 was injected intravenously.[9]
- Blocking Agents: For blocking studies, various doses of unlabeled LY2795050 were coinjected with the radiotracer to determine the ED50 at KOR.[5][9] To assess non-specific
 binding and selectivity over the mu-opioid receptor (MOR), the non-selective opioid
 antagonist naloxone or the selective KOR antagonist LY2456302 were administered prior to
 the tracer.[2] To determine the ED50 at MOR, the MOR-selective radiotracer [11C]carfentanil
 was used in separate scans with co-injections of varying doses of unlabeled LY2795050.[5]
 [9]
- PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes.[4]
- Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites.[2]
- Data Analysis: Regional time-activity curves were generated. Kinetic modeling was applied
 to calculate the binding potential (BPND), which is an indicator of receptor density.
 Occupancy was calculated by comparing the BPND in the baseline and blocked states.[5][9]

Human Receptor Occupancy Studies

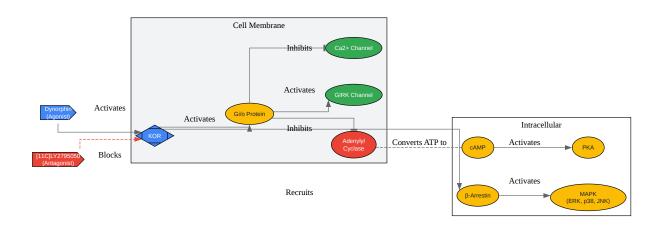
These studies aimed to demonstrate brain penetration and KOR target engagement of a KOR antagonist (LY2456302) in healthy human subjects.[4]

- Subject Participation: Healthy human subjects were recruited for the study.
- PET Scans: Each subject underwent three PET scans with [11C]LY2795050: a baseline scan, a scan 2.5 hours post-dose of LY2456302, and a scan 24 hours post-dose.[4][10]



- Blocking Agent Administration: A single oral dose of the KOR antagonist LY2456302 was administered.[4]
- PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes on a high-resolution research tomograph (HRRT).[4]
- Data Analysis: The distribution volume (VT) of the tracer was estimated. Receptor occupancy (RO) was determined from a graphical occupancy plot and related to the plasma concentration of LY2456302 to calculate the maximum occupancy (rmax) and the halfmaximal inhibitory concentration (IC50).[4][10]

Visualizations Kappa-Opioid Receptor Signaling Pathway

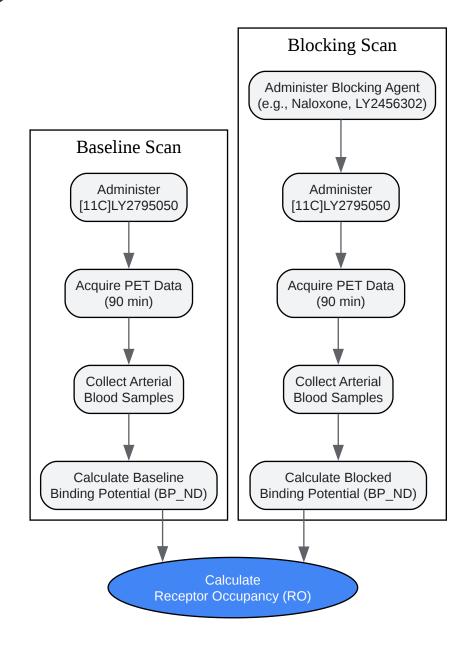


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Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow for [11C]LY2795050 PET Blocking Studies



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Caption: General experimental workflow for a [11C]LY2795050 PET blocking study.



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